4-methyl-N-[(2-methylphenyl)methyl]benzamide
CAS No.: 331638-64-3
Cat. No.: VC21445061
Molecular Formula: C16H17NO
Molecular Weight: 239.31g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331638-64-3 |
|---|---|
| Molecular Formula | C16H17NO |
| Molecular Weight | 239.31g/mol |
| IUPAC Name | 4-methyl-N-[(2-methylphenyl)methyl]benzamide |
| Standard InChI | InChI=1S/C16H17NO/c1-12-7-9-14(10-8-12)16(18)17-11-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,17,18) |
| Standard InChI Key | RTTNZYZTVOBLDD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2C |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2C |
Introduction
Structural Characteristics
Molecular Structure
4-methyl-N-[(2-methylphenyl)methyl]benzamide features a benzamide core with strategic substitutions that define its chemical behavior. The compound consists of a 4-methyl-substituted benzamide group linked to a 2-methylphenyl methyl side chain. This specific arrangement of functional groups creates a unique molecular architecture that influences its chemical and potentially biological properties.
The compound has a clearly defined chemical identity as follows:
| Parameter | Value |
|---|---|
| CAS Number | 331638-64-3 |
| Molecular Formula | C₁₆H₁₇NO |
| Molecular Weight | 239.31 g/mol |
| IUPAC Name | 4-methyl-N-[(2-methylphenyl)methyl]benzamide |
The molecular structure features an amide bond that serves as the central connecting point between the aromatic portions of the molecule. This amide linkage plays a crucial role in the compound's reactivity profile and potential biological interactions.
Chemical Properties
The chemical reactivity of 4-methyl-N-[(2-methylphenyl)methyl]benzamide is primarily dictated by its functional groups. The amide bond can undergo hydrolysis under acidic or basic conditions, potentially yielding the corresponding carboxylic acid and amine components. This reactivity is consistent with typical amide chemistry and represents a key aspect of the compound's chemical behavior.
Additionally, the aromatic rings in the structure present opportunities for electrophilic substitution reactions, allowing for further structural modifications. These reaction pathways could be exploited for the synthesis of derivatives with potentially enhanced or altered biological activities.
Synthesis and Preparation
Laboratory Methods
Laboratory synthesis of 4-methyl-N-[(2-methylphenyl)methyl]benzamide would typically involve controlled reaction conditions to ensure high yield and purity. Standard amide coupling methodologies employed in organic synthesis laboratories would be applicable for the preparation of this compound.
Purification methods for this compound likely include recrystallization from appropriate solvent systems, column chromatography, or a combination of these techniques to ensure the isolation of pure product. Analytical confirmation of successful synthesis would typically involve spectroscopic techniques such as NMR, IR, and mass spectrometry to verify structural integrity.
Applications
Medicinal Chemistry Applications
4-methyl-N-[(2-methylphenyl)methyl]benzamide has potential applications in medicinal chemistry due to its structural characteristics. The compound's architecture may influence biological activity, making it a candidate for exploration in drug development efforts, particularly in creating analgesics or anti-inflammatory agents.
The presence of the amide group, which is a common pharmacophore in many drugs, suggests potential for biological interactions with various protein targets. Additionally, the methyl substitutions on the aromatic rings may enhance lipophilicity, potentially influencing pharmacokinetic properties such as absorption and distribution in biological systems.
Research Applications
Beyond potential therapeutic applications, 4-methyl-N-[(2-methylphenyl)methyl]benzamide serves as a valuable research tool in medicinal chemistry and chemical biology. The compound can be used as a starting point for structure-activity relationship (SAR) studies, where systematic modifications to its structure could yield insights into the structural requirements for specific biological activities.
Furthermore, this compound could serve as an intermediate in the synthesis of more complex molecules with enhanced properties or specialized functions. Its well-defined structure makes it suitable for such applications in organic synthesis research.
Comparative Analysis
Structural Similarities with Related Compounds
4-methyl-N-[(2-methylphenyl)methyl]benzamide shares structural similarities with other benzamide derivatives but possesses a unique arrangement of substituents that distinguishes it from related compounds. This uniqueness arises from the specific positioning of the methyl groups on both the benzamide core and the phenyl side chain.
A related compound, 2-methyl-N-(4-methylphenyl)benzamide, has been more extensively studied, particularly regarding its crystal structure. While this compound features the same chemical groups (methyl-substituted benzamide and methyl-substituted phenyl ring), the positioning of these groups differs significantly, resulting in distinct conformational properties and potentially different biological activities .
Functional Group Comparison
The functional groups present in 4-methyl-N-[(2-methylphenyl)methyl]benzamide can be compared with those in similar compounds to understand structure-function relationships. The following table provides a comparison of this compound with structurally related benzamides:
Experimental Studies and Findings
Spectroscopic Analysis
Spectroscopic analysis of 4-methyl-N-[(2-methylphenyl)methyl]benzamide is essential for confirming its structure and purity. Common spectroscopic techniques employed in the characterization of this compound would include:
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Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, to elucidate the hydrogen and carbon environments within the molecule
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Infrared (IR) spectroscopy to identify characteristic functional groups, particularly the amide carbonyl stretching vibration
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Mass spectrometry to confirm molecular weight and fragmentation patterns consistent with the proposed structure
While specific spectroscopic data for 4-methyl-N-[(2-methylphenyl)methyl]benzamide is limited in the available literature, these analytical approaches would be standard for structural confirmation and purity assessment in research settings.
Future Research Directions
Research on 4-methyl-N-[(2-methylphenyl)methyl]benzamide could expand in several promising directions. Future studies might focus on:
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Detailed structure-activity relationship investigations to determine how structural modifications affect biological activity
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Comprehensive binding studies with potential biological targets, particularly those involved in pain perception or inflammatory pathways
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Development of synthetic methodologies for producing derivatives with enhanced properties
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Crystallographic studies to elucidate the three-dimensional structure and intermolecular interactions
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Computational modeling to predict properties and interactions with biological targets
These research directions would contribute to a more comprehensive understanding of this compound and its potential applications in medicinal chemistry and other fields.
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